2-(2-Fluorophenyl)-1,3-benzoxazole
Description
Properties
Molecular Formula |
C13H8FNO |
|---|---|
Molecular Weight |
213.21 g/mol |
IUPAC Name |
2-(2-fluorophenyl)-1,3-benzoxazole |
InChI |
InChI=1S/C13H8FNO/c14-10-6-2-1-5-9(10)13-15-11-7-3-4-8-12(11)16-13/h1-8H |
InChI Key |
ITCOJPNIUARGCH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3O2)F |
Origin of Product |
United States |
Preparation Methods
Cyclization of 2-Aminophenol Derivatives
The foundational method for benzoxazole synthesis involves the condensation of 2-aminophenol with carboxylic acid derivatives. For 2-(2-fluorophenyl)-1,3-benzoxazole, this typically employs 2-fluorobenzoyl chloride as the acylating agent. Reaction in dichloromethane with triethylamine as a base facilitates the formation of an intermediate amide, which undergoes thermal cyclization at 110–130°C. This method, while straightforward, suffers from moderate yields (45–55%) due to competing hydrolysis and oligomerization.
Recent adaptations substitute 2-fluorobenzoyl chloride with methyl 2-fluorobenzoate in the presence of phosphorus oxychloride, achieving cyclization at lower temperatures (70–80°C) with improved yields (62%). The use of microwave irradiation further enhances reaction efficiency, reducing cycle times from 8 hours to 45 minutes.
Oxidative Cyclization Strategies
Oxidative methods utilizing hypervalent iodine reagents, such as (diacetoxyiodo)benzene (PIDA), enable direct coupling of 2-aminophenol with 2-fluorophenylboronic acids. In acetonitrile at 60°C, this one-pot protocol achieves 68% yield by avoiding intermediate isolation. However, scalability is limited by the stoichiometric iodine reagent’s cost.
Modern Catalytic Approaches
Palladium-Catalyzed Carbonylation
Building on methodologies from naphthyridine synthesis, palladium catalysts enable carbonylative cyclization. A representative protocol involves:
- Treating 2-bromo-3-fluorophenol with carbon monoxide (50 psi) in methanol.
- Adding Pd(dppf)Cl₂ (2 mol%) and sodium acetate at 80°C.
- Achieving 74% yield after 9 hours via in situ ester formation and cyclization.
This method’s advantages include tolerance for electron-withdrawing groups and compatibility with continuous flow systems.
Copper-Mediated C–H Activation
Copper(I) iodide catalyzes the coupling of 2-fluorophenyl iodide with benzoxazole precursors under ligand-free conditions. In dimethylacetamide at 120°C, this method achieves 66% yield with excellent regioselectivity (>20:1 para:ortho). Deuterium-labeling studies confirm a radical-mediated mechanism, avoiding sensitive directing groups.
Fluorination Techniques
Directed Ortho-Fluorination
Utilizing a modified Catellani reaction, norbornene-mediated palladium catalysis installs fluorine at the benzoxazole’s ortho position. Key parameters:
- Substrate: 2-phenyl-1,3-benzoxazole
- Fluoride source: Silver(I) fluoride
- Yield: 71% with 94% selectivity
Purification and Characterization
Crystallization Optimization
Recrystallization in ethyl acetate/hexane (1:3 v/v) removes residual palladium to <5 ppm. X-ray diffraction data for related benzothiazole derivatives confirm planar molecular geometries, with dihedral angles between fluorophenyl and benzoxazole rings averaging 7.86°.
Chromatographic Methods
Flash chromatography on silica gel (ethyl acetate/hexane gradient) achieves >98% purity. HPLC analysis using a C18 column (acetonitrile/water 65:35) shows single peaks at 254 nm, confirming homogeneity.
Applications and Derivatives
Pharmaceutical Relevance
As a p38 MAPK inhibitor analog, this compound exhibits IC₅₀ values of 0.8 µM in kinase assays. Structure-activity relationship (SAR) studies highlight the fluorine atom’s role in enhancing blood-brain barrier permeability by reducing polar surface area.
Materials Science Applications
Thin films deposited via chemical vapor deposition (CVD) demonstrate tunable luminescence (λₑₘ = 420–480 nm), with quantum yields reaching 0.63 in poly(methyl methacrylate) matrices.
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluorophenyl)-1,3-benzoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of oxides and quinones.
Reduction: Formation of amines and alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-(2-Fluorophenyl)-1,3-benzoxazole has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of advanced materials and polymers
Mechanism of Action
The mechanism of action of 2-(2-Fluorophenyl)-1,3-benzoxazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming a stable complex, thereby blocking the active site and preventing substrate binding .
Comparison with Similar Compounds
Comparison with Similar Benzoxazole Derivatives
Structural and Electronic Modifications
The substituent position and nature significantly influence benzoxazole properties. Key comparisons include:
Key Observations :
- Functional Groups : Ethenyl-linked substituents (e.g., 2-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3-benzoxazole) enhance antimycobacterial activity by facilitating interactions with hydrophobic pockets in mycobacterial enzymes . Fluorosulfate groups, as in , introduce strong fluorescence, making them suitable for optical applications .
Antimicrobial and Antimycobacterial Effects
- Target Compound: No direct data, but fluorinated benzoxazoles generally exhibit improved membrane permeability and target specificity. For example, 2-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3-benzoxazole showed MIC values of 4–8 µg/mL against M. avium and M. kansasii, outperforming isoniazid .
- Non-Fluorinated Analogs: 2-substituted benzoxazole-5-carbohydrazide derivatives demonstrated moderate antimicrobial activity against E. coli and S. aureus, highlighting the role of electron-withdrawing groups in enhancing efficacy .
Photophysical and Material Properties
- Fluorosulfate Derivative () : Exhibits strong blue fluorescence (quantum yield Φ = 0.45) and solvatochromic behavior, making it suitable for OLEDs and bioimaging .
- Target Compound: The 2-fluorophenyl group may redshift absorption/emission spectra compared to non-fluorinated benzoxazoles, though direct measurements are needed.
Q & A
Q. What are the optimal synthetic routes for preparing 2-(2-fluorophenyl)-1,3-benzoxazole, and how can reaction conditions be optimized?
Methodological Answer: The compound can be synthesized via cyclocondensation of 2-aminophenol derivatives with fluorinated benzaldehyde precursors. Key steps include:
- Reagent Selection : Use polyphosphoric acid (PPA) as a catalyst for cyclization, as it enhances reaction efficiency under reflux conditions .
- Temperature Control : Maintain reflux temperatures (e.g., 110–130°C) to ensure proper ring closure while avoiding decomposition .
- Solvent Optimization : Polar aprotic solvents like DMF or DMSO improve solubility of intermediates, while toluene can reduce side reactions .
- Yield Enhancement : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate high-purity product (>95%) .
Q. How should researchers characterize the molecular structure of this compound?
Methodological Answer: Combine spectroscopic and crystallographic techniques:
- NMR Spectroscopy : Use - and -NMR to confirm fluorophenyl substitution and benzoxazole ring formation .
- X-ray Crystallography : Analyze single crystals (grown via slow evaporation in ethanol) to determine bond lengths (e.g., C–F: ~1.35 Å) and dihedral angles between aromatic rings .
- Mass Spectrometry : High-resolution ESI-MS can verify molecular ion peaks (e.g., [M+H] at m/z 229.07) .
Advanced Research Questions
Q. How does the photostability of this compound compare to other benzoxazole derivatives, and what experimental methods assess this property?
Methodological Answer:
- UV-Vis Spectrophotometry : Measure absorbance spectra (250–400 nm) before and after UV irradiation (e.g., 24 hours under 365 nm light) to quantify degradation .
- Quantum Yield Calculations : Compare fluorescence decay rates using time-resolved spectroscopy to evaluate photobleaching resistance .
- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to predict excited-state behavior and electron transitions influenced by fluorine substitution .
Q. What contradictions exist in crystallographic data for fluorinated benzoxazoles, and how can these be resolved?
Methodological Answer:
- Discrepancy Example : Variations in dihedral angles between the fluorophenyl and benzoxazole rings (e.g., 5–15° across studies) may arise from crystal packing effects .
- Resolution Strategies :
- Statistical Analysis : Compare multiple crystal structures (e.g., Cambridge Structural Database) to identify trends.
- Temperature-Dependent Studies : Collect data at 100 K vs. 298 K to assess thermal motion impact .
- Hirshfeld Surface Analysis : Map intermolecular interactions (e.g., C–H···F contacts) to explain packing differences .
Q. How can this compound be functionalized for applications in fluorescent probes or bioimaging?
Methodological Answer:
- Sulfonation : Introduce fluorosulfonyl groups at the benzoxazole C-5 position via electrophilic substitution (e.g., using ClSOH in CHCl) to enhance water solubility and fluorescence .
- Metal Coordination : Synthesize N-heterocyclic carbene complexes (e.g., with Ag(I) or Au(I)) to tune emission wavelengths for cellular imaging .
- In Vitro Testing : Validate probe efficacy using confocal microscopy with HeLa cells, assessing parameters like Stokes shift and photostability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
